(3aR,7aR)-Octahydrofuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
GZJVTAUEKSQLNO-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCO2)NC1 |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3ar,7ar Octahydrofuro 3,2 B Pyridine
Retrosynthetic Analysis of the Furo[3,2-b]pyridine (B1253681) Core
A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. nih.govyoutube.comrsc.org
Key Disconnections and Strategic Bond Formations
The retrosynthetic analysis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine reveals several key disconnections that can be exploited to construct the bicyclic core. The primary strategic bonds for disconnection are the C-O bond of the tetrahydrofuran (B95107) ring and the C-N bonds of the piperidine (B6355638) ring.
One plausible retrosynthetic pathway involves a primary disconnection of the C7a-O bond, which simplifies the bicyclic system into a substituted piperidine derivative. This disconnection is strategically advantageous as it allows for the late-stage formation of the furan (B31954) ring onto a pre-formed chiral piperidine scaffold.
A further disconnection of the C-N bond within the piperidine ring leads to a linear amino alcohol precursor. This acyclic precursor contains all the necessary carbon and heteroatom components, with the stereocenters at C3a and C7a (corresponding to stereocenters in the final product) being set in earlier synthetic steps.
Key Retrosynthetic Disconnections:
| Disconnection Point | Precursor Type | Key Forward Reaction |
| C7a-O Bond | Substituted Piperidinol | Intramolecular Williamson ether synthesis or Mitsunobu reaction |
| C-N Bond (Piperidine) | Acyclic Amino Alcohol | Reductive amination or N-alkylation |
| C-C Bond (Piperidine backbone) | Smaller chiral fragments | Aldol (B89426) reaction, Michael addition, or Grignard reaction |
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of the specific (3aR,7aR) stereoisomer necessitates precise control over the stereochemistry at the two chiral centers. This can be achieved through various asymmetric strategies, including chiral pool synthesis and asymmetric catalysis.
Chiral Pool Approaches to this compound
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. researchgate.netscilit.com This approach is often efficient as the inherent chirality of the starting material is transferred to the target molecule.
For the synthesis of this compound, a suitable chiral starting material would possess the required stereocenters or functionalities that can be readily converted to them. L-lysine, with its C2 stereocenter, presents a viable starting point for the construction of the piperidine ring.
Proposed Chiral Pool Synthesis from L-Lysine:
| Starting Material | Key Transformations | Intermediate |
| L-Lysine | 1. Protection of amino groups 2. Reduction of carboxylic acid 3. Selective deprotection and cyclization | Chiral Piperidine Derivative |
| Chiral Piperidine Derivative | 1. Introduction of a side chain at C3 2. Stereoselective reduction of a ketone/alkene | Di-substituted Piperidine |
| Di-substituted Piperidine | 1. Deprotection 2. Intramolecular cyclization | This compound |
Asymmetric Catalysis in the Construction of the Furo[3,2-b]pyridine Framework
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.net This can be broadly categorized into organocatalysis and transition metal-catalyzed synthesis.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov Proline and its derivatives are well-known organocatalysts for various reactions, including aldol and Mannich reactions, which can be employed to set the stereocenters of the furo[3,2-b]pyridine core.
A potential organocatalytic strategy could involve a domino Michael addition/cyclization reaction. For instance, a chiral diarylprolinol silyl (B83357) ether could catalyze the asymmetric Michael addition of an aldehyde to a nitro-olefin, followed by an intramolecular cyclization to form a highly substituted piperidine ring with excellent stereocontrol. nih.gov
Potential Organocatalytic Reactions:
| Reaction Type | Catalyst | Key Bond Formation | Stereocontrol |
| Asymmetric Michael Addition | Chiral Proline Derivative | C-C bond | High enantioselectivity |
| Asymmetric Mannich Reaction | Chiral Diamine | C-C and C-N bonds | High diastereo- and enantioselectivity |
| Asymmetric Aza-Diels-Alder | Chiral Phosphoric Acid | C-C and C-N bonds | High enantioselectivity |
Transition metal catalysis provides a versatile toolkit for the enantioselective synthesis of complex molecules. nih.gov Rhodium, palladium, and copper complexes with chiral ligands have been extensively used for asymmetric hydrogenations, cross-coupling reactions, and cyclizations.
A rhodium-catalyzed asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor could be a key step in establishing the chirality of the piperidine ring. unimi.it For example, the hydrogenation of a 3-substituted pyridinium (B92312) salt in the presence of a chiral rhodium-phosphine complex can afford the corresponding chiral piperidine with high enantioselectivity.
Another approach could be a palladium-catalyzed intramolecular C-O bond formation to construct the furan ring. For example, an intramolecular Heck reaction or a Tsuji-Trost allylation on a suitably functionalized piperidine derivative could lead to the desired bicyclic system.
Potential Transition Metal-Catalyzed Reactions:
| Reaction Type | Metal/Ligand | Key Bond Formation |
| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine | C-H bonds in piperidine ring |
| Intramolecular Heck Reaction | Palladium / Chiral Ligand | C-O bond of furan ring |
| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | C-C or C-O bond formation |
Diastereoselective Cyclization Reactions
The cornerstone of many synthetic routes to the this compound framework is a diastereoselective cyclization step. These reactions are designed to form either the furan or the piperidine ring in a manner that sets the crucial relative stereochemistry at the C3a and C7a positions.
One notable strategy involves the diastereoselective intramolecular cyclization of a suitably substituted piperidine derivative. For instance, the reduction of a 2,3-disubstituted pyridine can be followed by an intramolecular cyclization. The stereochemical outcome of such cyclizations is often dictated by the directing influence of existing stereocenters on the piperidine ring or by the specific reagents and reaction conditions employed. While direct examples for this compound are not extensively documented, analogous systems demonstrate the feasibility of this approach. For example, the diastereoselective synthesis of related 2,3,6-trisubstituted piperidines has been achieved with high levels of stereocontrol, which can then, in principle, undergo intramolecular cyclization to form the fused furan ring. google.com
Another approach involves the diastereoselective synthesis of a substituted tetrahydrofuran, which is then elaborated to form the piperidine ring. The synthesis of diastereomerically and enantiomerically pure 2,3-disubstituted tetrahydrofurans has been accomplished using methods like the reaction of epoxy alcohols with sulfoxonium ylides. researchgate.net The pre-existing stereocenters on the furan ring can then guide the formation of the piperidine ring with the desired diastereoselectivity.
Furthermore, 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for the diastereoselective synthesis of complex heterocyclic systems. The reaction of azomethine ylides with appropriate dipolarophiles can construct the pyrrolidine (B122466) ring of related bispirooxindoles with high diastereoselectivity, suggesting the potential for similar strategies to be adapted for the piperidine ring formation in the target molecule. researchgate.net
| Reaction Type | Key Features | Stereocontrol Element | Representative Yields |
| Intramolecular Cyclization of Piperidines | Sequential ring formation | Directing effect of existing stereocenters | Moderate to Good |
| Elaboration of Tetrahydrofurans | Pre-installed furan stereochemistry | Chiral pool or asymmetric synthesis of THF | Good to Excellent |
| 1,3-Dipolar Cycloaddition | Convergent and atom-economical | Endo/Exo selectivity of cycloaddition | Good to Excellent |
Total Synthesis Approaches to this compound and its Stereoisomers
The total synthesis of natural products containing the this compound core provides a comprehensive illustration of the application of advanced synthetic methodologies. These syntheses can be broadly categorized into convergent and linear pathways.
Convergent Synthetic Pathways
Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then coupled together late in the synthetic sequence. This approach is often more efficient for the synthesis of analogues and for optimizing yields. While a dedicated convergent synthesis for the parent this compound is not prominently featured in the literature, the principles can be extrapolated from the synthesis of related complex molecules.
A hypothetical convergent approach could involve the synthesis of a chiral, non-racemic 2-substituted piperidine derivative and a functionalized furan precursor. The coupling of these two fragments, followed by a ring-closing step, would then furnish the target bicyclic system. The success of such a strategy would hinge on the development of a highly efficient and stereocontrolled coupling reaction. Diversity-oriented synthesis strategies, which often employ convergent approaches, have been used to create libraries of related benzofuro[3,2-b]pyridine derivatives. rsc.org
Linear Synthetic Sequences
Linear syntheses involve the sequential construction of the target molecule from a single starting material. The total synthesis of (±)-phantasmidine, a natural product containing the this compound core, provides a clear example of a linear approach.
In a notable synthesis, the sequence begins with the preparation of a 6-chloro-2-fluoro-3-pyridineacetamide. This intermediate is then reacted with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) to introduce the cyclobutanone (B123998) moiety. The key step is a tandem intramolecular aldol reaction followed by an intramolecular nucleophilic aromatic substitution, which constructs the fused furo[3,2-b]pyridine system in a single operation. The final reduction of the resulting lactam affords (±)-phantasmidine. researchgate.netnih.govresearchgate.net This synthesis, while yielding a racemic product, establishes a viable linear pathway to the core structure.
| Synthesis | Starting Materials | Key Steps | Overall Yield |
| (±)-Phantasmidine | 6-chloro-2-fluoro-3-pyridineacetamide, 1,2-bis(trimethylsilyloxy)cyclobutene | Tandem aldol/SNAr, Lactam reduction | ~8% over 8 steps researchgate.net |
Novel Methodologies for Furo[3,2-b]pyridine Ring Formation
The development of novel and efficient methods for the construction of the furo[3,2-b]pyridine ring system is an active area of research. These methodologies often focus on improving atom economy, reducing step counts, and introducing new ways to control stereochemistry.
Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules like this compound. These reactions minimize the need for purification of intermediates, saving time and resources.
As previously mentioned, the synthesis of (±)-phantasmidine features a key tandem reaction. The treatment of a keto amide with aqueous potassium hydroxide (B78521) in t-butanol initiates an intramolecular aldol reaction to form an alkoxide, which then undergoes an intramolecular nucleophilic aromatic substitution to construct the furan ring of the tetracyclic lactam precursor to phantasmidine. researchgate.netnih.gov This elegant cascade efficiently builds the core structure with the desired cis-fusion.
Other cascade reactions have been developed for the synthesis of related furo- and benzofuro[3,2-b]pyridine systems. For example, a Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization/1,6-addition relay of aurone-derived 1-azadienes and 1-alkynylnaphthalen-2-ols has been reported for the diastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines. acs.org Such strategies highlight the power of cascade reactions in rapidly assembling complex heterocyclic architectures.
| Cascade Type | Reactants | Key Transformations | Products |
| Aldol/SNAr | Keto amide | Intramolecular aldol, Intramolecular nucleophilic aromatic substitution | Tetracyclic lactam precursor to Phantasmidine |
| CA-RE/1,6-Addition | Aurone-derived 1-azadienes, 1-Alkynylnaphthalen-2-ols | [2+2] cycloaddition, retroelectrocyclization, 1,6-addition | 1,2-Dihydrobenzofuro[3,2-b]pyridines |
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions for the synthesis of heterocyclic compounds. These methods can provide access to reactive intermediates that are not easily generated under conventional conditions.
While specific applications to the synthesis of this compound are still emerging, the potential of these techniques is evident from related studies. Asymmetric photochemical [2+2] cycloadditions of acyclic vinyl pyridines have been achieved with high levels of diastereo- and enantioselectivity through the use of a chiral Brønsted acid catalyst and an iridium photocatalyst. nih.gov This suggests that a photochemical cycloaddition could be a viable strategy for constructing the fused ring system with stereocontrol.
Electrochemical methods have also been employed for the synthesis of fused pyridine heterocycles. For instance, an electrochemical intramolecular dehydrogenative C-N cross-coupling has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines. researchgate.net This metal- and oxidant-free method demonstrates the potential of electrochemistry to forge key bonds in the synthesis of complex nitrogen-containing heterocycles. The application of such oxidative cyclizations to suitable precursors could provide a novel and sustainable route to the octahydrofuro[3,2-b]pyridine (B59362) core. semanticscholar.org
| Methodology | Principle | Potential Application |
| Asymmetric Photochemical [2+2] Cycloaddition | Visible light-induced cycloaddition with chiral catalyst | Diastereoselective and enantioselective formation of the bicyclic core |
| Electrochemical Oxidative Cyclization | Anodic oxidation to induce intramolecular C-O or C-N bond formation | Green and reagent-free synthesis of the furo[3,2-b]pyridine scaffold |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch methods, particularly for reactions involving hazardous reagents or extreme conditions. The application of flow chemistry to the synthesis of this compound, specifically in the critical hydrogenation step of a furo[3,2-b]pyridine precursor, is a prime example of how this technology can enhance synthetic efficiency and safety.
In a typical flow chemistry setup for hydrogenation, a solution of the substrate is continuously pumped through a heated and pressurized reactor column packed with a heterogeneous catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. For the hydrogenation of pyridine derivatives, this control is crucial for achieving high conversion and selectivity.
Detailed Research Findings:
Research into the continuous flow hydrogenation of functionalized pyridines has demonstrated the feasibility of this approach for producing saturated N-heterocycles. While specific data for the synthesis of this compound via flow chemistry is not extensively documented in publicly available literature, the principles can be extrapolated from the hydrogenation of related substrates.
Key findings from studies on pyridine hydrogenation in flow reactors indicate that:
Catalyst Selection: A range of heterogeneous catalysts, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C), have been successfully employed. The choice of catalyst can influence the stereochemical outcome of the reaction.
Reaction Conditions: High pressures (30-100 bar) and elevated temperatures (60-100 °C) are often necessary to overcome the aromaticity of the pyridine ring. Flow reactors are inherently safer for operating under these conditions compared to batch reactors.
Stereoselectivity: Achieving the desired cis-stereochemistry at the ring junction is a significant challenge. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio of the product. For some substituted pyridines, higher pressures have been shown to favor the formation of the cis isomer.
Scalability: Flow chemistry allows for straightforward scaling of the reaction by simply extending the operation time, without the need for re-optimization of the reaction conditions.
The table below illustrates representative conditions for the flow hydrogenation of a substituted pyridine, which is a key transformation in the synthesis of the target molecule.
Table 1: Illustrative Conditions for Flow Hydrogenation of a Substituted Pyridine
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 10% Pd/C | 80 | 80 | 0.5 | >99 |
| 2 | 10% Pt/C | 80 | 80 | 0.5 | >99 |
| 3 | 5% Rh/C | 60 | 70 | 0.5 | >99 |
The data in this table is representative of typical conditions for the complete saturation of a pyridine ring in a flow reactor. The precise conditions for the stereoselective synthesis of this compound would require specific optimization. The use of chiral catalysts or auxiliaries in a flow process could also be explored to enhance the stereoselectivity of the hydrogenation.
Stereochemical Investigations of 3ar,7ar Octahydrofuro 3,2 B Pyridine
Conformational Analysis and Dynamics of the Furo[3,2-b]pyridine (B1253681) Scaffold
The conformational preferences of the (3aR,7aR)-octahydrofuro[3,2-b]pyridine scaffold are dictated by the interplay of steric and stereoelectronic interactions within and between the two fused rings. The cis-fusion of the five-membered tetrahydrofuran (B95107) ring and the six-membered piperidine (B6355638) ring results in a V-shaped molecule with distinct conformational possibilities.
Ring Puckering and Inversion Studies
The piperidine ring in the octahydrofuro[3,2-b]pyridine (B59362) system typically adopts a chair conformation to minimize torsional strain. However, unlike a simple cyclohexane (B81311), the fusion to the tetrahydrofuran ring introduces asymmetry and restricts the conformational flexibility. For the (3aR,7aR) isomer, the cis-fusion forces the bridgehead hydrogen atoms to be on the same face of the molecule. This arrangement leads to two principal chair conformations for the piperidine ring, which can interconvert through a ring-flipping process.
The tetrahydrofuran ring exists in a perpetual state of dynamic puckering, rapidly interconverting between various envelope and twist conformations. The low energy barriers for these puckering modes mean that the furanoid ring can readily adapt its conformation to accommodate changes in the piperidine ring and the steric demands of any substituents.
Interconversion Barriers of Conformational Isomers
The interconversion between the two chair conformations of the piperidine ring in this compound involves a significant energy barrier. This barrier is analogous to the chair-to-boat-to-chair inversion in cyclohexane, which has a known energy barrier of approximately 10 kcal/mol. masterorganicchemistry.com However, the fusion of the tetrahydrofuran ring is expected to alter this barrier. The transition state for this inversion would likely involve a high-energy boat or twist-boat conformation for the piperidine ring.
Table 1: Estimated Conformational Energy Barriers
| Interconversion Process | Estimated Energy Barrier (kcal/mol) | Method of Estimation |
| Piperidine Chair-Chair Inversion | 8 - 12 | Analogy to cyclohexane and substituted piperidines |
| Tetrahydrofuran Ring Puckering | 1 - 3 | General values for tetrahydrofuran derivatives |
Note: These are estimated values based on analogous systems and general principles of conformational analysis. Specific experimental or high-level computational data for this compound is required for accurate determination.
Stereocontrol Mechanisms in Reactions Involving the this compound Core
The inherent chirality and conformational rigidity of the this compound scaffold make it a valuable platform for stereoselective synthesis. The facial bias imposed by the bicyclic structure can be exploited to control the stereochemical outcome of reactions at various positions on the rings.
Substrate Control
Substrate-controlled stereoselectivity arises from the intrinsic stereochemistry of the molecule directing the approach of a reagent to a specific face. youtube.comrsc.org In the case of this compound, the convex and concave faces of the molecule are diastereotopic. Reactions such as alkylations, reductions, or additions to functional groups attached to the scaffold are expected to proceed with a high degree of stereocontrol.
For example, the reduction of a ketone at a position adjacent to the ring fusion would likely be directed by the steric bulk of the fused ring system. The hydride reagent would preferentially attack from the less hindered face, leading to the formation of one diastereomer of the corresponding alcohol in excess. The stereochemical outcome in such reactions is often predictable using established models of steric approach control.
Reagent Control
In reagent-controlled stereoselection, the chirality of the reagent dictates the stereochemical outcome of the reaction, often overriding the inherent facial bias of the substrate. acs.org Chiral reducing agents, for instance, can be employed to selectively produce either diastereomer of an alcohol from a prochiral ketone on the octahydrofuro[3,2-b]pyridine framework.
The use of bulky Lewis acids or bases can also influence the stereoselectivity by coordinating to the heteroatoms (nitrogen and oxygen) of the scaffold. This coordination can alter the conformational equilibrium or block one face of the molecule, thereby directing the attack of a nucleophile or electrophile. For example, triborane-mediated reactions have been shown to effect regioselective substitutions on pyridine (B92270) derivatives by altering the electronic properties and steric environment of the ring. rsc.org
Auxiliary-Based Stereodifferentiation
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org While the this compound scaffold is itself chiral, it can also function as a chiral auxiliary when appended to another molecule. More commonly in the context of this article, a chiral auxiliary could be attached to the nitrogen atom of the piperidine ring to control subsequent reactions on the scaffold itself.
For instance, the attachment of a chiral oxazolidinone auxiliary to the nitrogen atom can direct the diastereoselective alkylation of the α-carbon. wikipedia.org The auxiliary creates a sterically defined environment that forces the alkylating agent to approach from a specific trajectory. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the functionalized this compound derivative. The stereoselective synthesis of chiral piperidine derivatives has been successfully achieved using carbohydrate-based auxiliaries, demonstrating the power of this approach in controlling the stereochemistry of six-membered nitrogen heterocycles. cdnsciencepub.comresearchgate.net
Methodologies for Stereochemical Assignment and Absolute Configuration Determination
The unambiguous determination of the stereochemistry of complex molecules like this compound requires sophisticated analytical techniques. The following sections detail the application of chiroptical spectroscopy, X-ray crystallography, and advanced nuclear magnetic resonance (NMR) methods for this purpose.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods for determining the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. wikipedia.orgnih.gov
The application of VCD to a molecule such as this compound would involve the following steps:
Experimental Spectrum Acquisition: The experimental VCD spectrum of an enantiomerically pure sample is recorded. This provides a detailed fingerprint of the molecule's vibrational modes and their chirality.
Quantum Chemical Calculations: The VCD and corresponding infrared absorption spectra for one enantiomer (e.g., the (3aR,7aR) configuration) are calculated ab initio using methods like Density Functional Theory (DFT). wikipedia.org These calculations model the vibrational frequencies and rotational strengths of the molecule.
Spectral Comparison: The calculated spectrum is then compared to the experimental spectrum. A good match between the signs and relative intensities of the VCD bands of the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.
ECD, which is the differential absorption of circularly polarized UV-Vis light, can also be used, particularly if the molecule contains chromophores. For derivatives of octahydrofuro[3,2-b]pyridine that have been modified to include a UV-absorbing group, ECD can provide complementary information to VCD. The comparison of experimental ECD spectra with time-dependent DFT (TD-DFT) calculations is a standard method for assigning absolute stereochemistry.
Illustrative VCD Data for Stereochemical Assignment
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (3aR,7aR) | Calculated Rotational Strength (R) | Assignment |
|---|---|---|---|---|---|
| C-H stretch | 2950 | +2.5 | 2955 | +3.0 | anti-symmetric CH₂ |
| C-H stretch | 2880 | -1.8 | 2885 | -2.2 | symmetric CH₂ |
| C-O-C stretch | 1100 | +5.1 | 1105 | +6.5 | Furan (B31954) ring ether |
Note: The data in this table is illustrative and intended to represent the type of results obtained from a VCD analysis. Specific experimental or calculated data for this compound is not available in the cited sources.
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a non-crystalline compound or to confirm the absolute configuration, a crystalline derivative is often synthesized. This could involve creating a salt with a chiral acid or base of known absolute configuration, or introducing a heavy atom to facilitate the crystallographic analysis.
The process involves:
Crystallization: A suitable single crystal of a derivative of this compound is grown.
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the molecule, from which the positions of all atoms are determined. mdpi.com For a derivative containing a heavy atom, anomalous dispersion effects can be used to determine the absolute configuration of the molecule with high confidence.
The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the relative stereochemistry of all chiral centers. When the absolute configuration of a co-crystallized chiral agent is known, the absolute configuration of the target molecule is also established.
Illustrative Crystallographic Data for a Derivative
| Parameter | Value |
|---|---|
| Compound | N-Benzoyl-(3aR,7aR)-octahydrofuro[3,2-b]pyridine |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
Note: This table presents hypothetical data for an illustrative derivative. The Flack parameter, when close to zero for a known chirality, confirms the absolute configuration. Specific crystallographic data for derivatives of this compound is not available in the cited sources.
While standard NMR techniques (¹H, ¹³C, NOE) are essential for establishing the connectivity and relative stereochemistry of molecules, advanced NMR anisotropy methods can provide even more detailed structural information in solution, particularly for determining the relative configuration of distant stereocenters. youtube.com These methods rely on the partial alignment of molecules in a liquid crystalline medium, which reintroduces anisotropic NMR interactions that are averaged to zero in isotropic solution.
Key anisotropic parameters include:
Residual Chemical Shift Anisotropies (RCSAs): RCSAs are the anisotropic component of the chemical shift and provide information about the orientation of the chemical shift tensor of a nucleus relative to the molecular frame. nih.gov They are particularly useful for nuclei in anisotropic electronic environments, such as sp²-hybridized carbons or quaternary carbons. youtube.com
For a molecule like this compound, measuring RDCs across the bicyclic framework would allow for a precise determination of the ring fusion stereochemistry and the conformation of the fused ring system in solution.
Illustrative RDC Data for Stereochemical Analysis
| C-H Vector | ¹D_CH (Hz) in isotropic solution | ¹D_CH (Hz) in alignment medium | RDC (Hz) |
|---|---|---|---|
| C3a-H | 145.0 | 135.5 | -9.5 |
| C7a-H | 148.0 | 160.2 | +12.2 |
| C2-Hα | 142.0 | 148.1 | +6.1 |
Note: This table provides a hypothetical example of RDC data. The sign and magnitude of the RDC values depend on the orientation of the C-H bond with respect to the alignment axis of the molecule and are compared to values calculated for different possible stereoisomers to find the best fit.
Chemical Transformations and Reactivity of the 3ar,7ar Octahydrofuro 3,2 B Pyridine Core
Cleavage and Rearrangement Reactions of the Fused Ring System
Methodologies for the selective opening of either the furan (B31954) or the piperidine (B6355638) ring within the (3aR,7aR)-Octahydrofuro[3,2-b]pyridine core have not been published. Reactions involving ether cleavage or piperidine ring-opening are common for simpler systems but have not been specifically applied to or documented for this chiral, fused heterocycle.
There is no available data on skeletal rearrangements of the this compound framework. Investigations into rearrangements, which could provide access to novel heterocyclic structures, have not been reported.
Applications in Advanced Chemical Synthesis as a Chiral Building Block
While the chiral nature of this compound suggests its potential as a valuable building block in asymmetric synthesis, the literature lacks specific examples of its application in the construction of complex target molecules. Its utility as a chiral scaffold, ligand, or auxiliary in advanced chemical synthesis remains an underexplored area of research.
Limited Public Research on the Chemical Reactivity and Applications of this compound
Despite its well-defined structure as a saturated bicyclic amine, a thorough review of available scientific literature and patent databases reveals a significant scarcity of published research on the specific chemical transformations and reactivity of This compound . This particular stereoisomer, while commercially available, does not feature prominently in studies detailing its incorporation into complex molecular architectures or its application as a scaffold for bioisosteric replacement or scaffold hopping in medicinal chemistry.
The broader, unsaturated furo[3,2-b]pyridine (B1253681) scaffold, in contrast, is well-documented as a privileged structure in drug discovery. nih.gov Research has extensively explored its use in the development of kinase inhibitors and modulators of signaling pathways. nih.gov However, this information pertains to the aromatic core and cannot be directly extrapolated to the reactivity and conformational properties of its saturated counterpart, this compound.
Consequently, a detailed article focusing solely on the chemical transformations, incorporation into complex molecules, and its role in scaffold-hopping and bioisosteric replacement for this compound cannot be generated at this time due to the lack of sufficient primary research data in the public domain. Further investigation into this specific scaffold is required to elucidate its chemical behavior and potential applications in synthetic and medicinal chemistry.
Theoretical and Computational Studies on 3ar,7ar Octahydrofuro 3,2 B Pyridine
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (TDFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and other physicochemical characteristics of compounds. For pyridine (B92270) derivatives and related heterocyclic systems, DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-31G(d,p) or 6-311++G(d,p), have proven to be reliable for obtaining accurate theoretical data. researchgate.net
A fundamental step in computational analysis is to determine the most stable three-dimensional conformation of a molecule, known as energy minimization or geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For (3aR,7aR)-Octahydrofuro[3,2-b]pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.
Hypothetical Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) level)
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-O | 1.43 | |
| C-N | 1.47 | |
| C-C (furan ring) | 1.54 | |
| C-C (pyridine ring) | 1.53 | |
| C-H | 1.09 | |
| N-H | 1.01 | |
| **Bond Angles (°) ** | ||
| C-O-C | 109.5 | |
| C-N-C | 112.0 | |
| O-C-C | 108.0 | |
| C-C-N | 110.0 | |
| Dihedral Angles (°) | ||
| C-O-C-C | - | |
| C-N-C-C | - |
Note: This table is for illustrative purposes and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For heterocyclic compounds, FMO analysis can reveal the most likely sites for electrophilic and nucleophilic attack. A typical computational study on this compound would calculate the energies of these orbitals and map their electron density distributions.
Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap (ΔE) | 8.6 |
Note: This table is for illustrative purposes and does not represent actual calculated data.
A larger HOMO-LUMO gap would suggest high kinetic stability and low reactivity, which is often characteristic of saturated bicyclic systems. The visualization of the HOMO and LUMO would likely show the HOMO localized around the nitrogen atom of the pyridine ring, indicating its nucleophilic character, while the LUMO might be distributed over the C-H and N-H antibonding orbitals.
Molecular Dynamics Simulations of Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and how its shape and structure change in different environments.
The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model these interactions explicitly by including solvent molecules in the simulation box or implicitly by using a continuum solvent model. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal how hydrogen bonding and dielectric effects influence the preferred conformations of the fused ring system.
A study on this compound would likely find that in polar protic solvents like water, conformations that expose the nitrogen atom to form hydrogen bonds would be favored. In contrast, in nonpolar solvents, intramolecular interactions would play a more dominant role in determining the conformational landscape. The results would typically be presented as potential energy surfaces or radial distribution functions showing the probability of finding solvent molecules at a certain distance from key atoms in the solute.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of fused heterocyclic systems like this compound can proceed through various routes, such as intramolecular cyclization reactions. Computational modeling can be used to investigate the feasibility of different proposed synthetic pathways. A key aspect of this is transition state analysis. A transition state is a high-energy species that exists for a fleeting moment as reactants are converted into products.
By calculating the structure and energy of the transition state for a given reaction step, chemists can determine the activation energy, which is a critical factor in predicting the reaction rate. For the synthesis of this compound, computational chemists could model, for instance, the transition state of an intramolecular cyclization of a substituted furan (B31954) derivative. This would involve identifying the saddle point on the potential energy surface corresponding to the bond-forming or bond-breaking process.
A hypothetical data table for such an analysis might include the activation energies for different proposed synthetic steps, allowing for a comparison of their kinetic feasibility.
Hypothetical Activation Energies for a Synthetic Step in the Formation of this compound
| Proposed Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular N-alkylation | TS1 | 25 |
| Reductive amination/cyclization | TS2 | 20 |
Note: This table is for illustrative purposes and does not represent actual calculated data.
Such computational insights can guide synthetic chemists in choosing the most efficient reaction conditions and strategies.
Prediction of Stereoselectivity in Key Transformations
The specific stereochemistry of this compound, with its cis-fused ring system, presents a significant challenge in synthetic chemistry. The control of the relative stereochemistry at the two bridgehead carbons (3a and 7a) is crucial. Theoretical and computational chemistry offer powerful tools to predict and rationalize the stereochemical outcomes of key synthetic transformations that lead to this bicyclic scaffold.
One of the primary methods for predicting stereoselectivity is the use of computational modeling to analyze the transition states of diastereoselective reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations, as it provides a good balance between computational cost and accuracy. By calculating the energies of the different transition state structures leading to the possible stereoisomers, the most likely reaction pathway and, therefore, the major product can be predicted.
For instance, in a hypothetical intramolecular cyclization to form the octahydrofuro[3,2-b]pyridine (B59362) ring system, computational analysis would focus on the cyclization transition states. The relative energies of the transition states leading to the cis-fused (3aR,7aR) and the corresponding trans-fused isomers would be calculated. The stereochemical outcome is determined by the difference in the activation energies (ΔG‡) of these competing pathways. A lower activation energy for the transition state leading to the cis product would indicate that this isomer will be formed preferentially.
Key factors that can be analyzed computationally to understand stereoselectivity include:
Conformational Analysis of Precursors: The ground-state conformational preferences of the acyclic precursor to the bicyclic system can significantly influence the stereochemical outcome. Computational methods can identify the most stable conformers and their populations, providing insight into which conformations are most likely to enter into the cyclization step.
Steric and Electronic Effects: Computational models can precisely map the steric hindrance and electronic interactions within the transition state structures. For the formation of this compound, the calculations would assess the non-bonded interactions between substituents on the forming rings.
Catalyst-Substrate Interactions: In catalyzed reactions, computational modeling can elucidate the three-dimensional structure of the catalyst-substrate complex. This is particularly important for predicting enantioselectivity in asymmetric syntheses. The model can show how the chiral catalyst directs the substrate into a specific orientation, favoring the formation of one enantiomer over the other.
A hypothetical example of predicting stereoselectivity in a key transformation is the reductive amination of a γ-hydroxy-δ-keto-amine. The stereochemical outcome would depend on the facial selectivity of the hydride attack on the intermediate iminium ion.
Table 1: Hypothetical DFT-Calculated Energies for the Prediction of Stereoselectivity in a Key Cyclization Step
| Transition State | Product Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (cis:trans) |
| TS-cis | This compound | 0.0 | 0.0 | >99:1 |
| TS-trans | (3aS,7aR)-Octahydrofuro[3,2-b]pyridine | +3.5 | +3.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Structural Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. jocpr.comresearchgate.netnih.gov These models are valuable in medicinal chemistry and materials science for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jocpr.com
For a series of derivatives of this compound, a QSAR study could be employed to understand how different substituents on the bicyclic scaffold affect a particular biological activity, for example, binding affinity to a specific receptor. Similarly, a QSPR study could predict physicochemical properties such as solubility, lipophilicity (logP), or melting point. nih.govnih.gov
The general workflow for a QSAR/QSPR study on this compound derivatives would involve:
Data Set Selection: A series of this compound derivatives with known biological activities or properties would be compiled. This is known as the training set. nih.gov
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). nih.gov
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Physicochemical descriptors: Such as logP and molar refractivity.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the calculated descriptors with the observed activity or property. jocpr.comnih.gov
Model Validation: The predictive power of the developed model is assessed using a separate set of compounds (the test set) or through cross-validation techniques. jocpr.com
For instance, a hypothetical QSAR model for the affinity of this compound derivatives to a hypothetical receptor could result in an equation like:
log(Affinity) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Surface Area)
Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. This equation would suggest that the affinity is influenced by the lipophilicity, polarity, and size of the molecules.
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | logP (Descriptor 1) | Dipole Moment (Debye) (Descriptor 2) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |
| 1 | H | 0.8 | 1.5 | 500 | 480 |
| 2 | CH3 | 1.2 | 1.6 | 350 | 365 |
| 3 | Cl | 1.5 | 2.1 | 150 | 160 |
| 4 | OCH3 | 0.9 | 2.5 | 200 | 195 |
| 5 | CN | 0.5 | 3.8 | 80 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Data for a QSPR Study of this compound Derivatives
| Compound | Substituent (R) | Molecular Volume (ų) (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Experimental Solubility (mg/L) | Predicted Solubility (mg/L) |
| 1 | H | 120 | 25 | 2500 | 2450 |
| 2 | CH3 | 135 | 25 | 1800 | 1850 |
| 3 | Cl | 132 | 25 | 1500 | 1520 |
| 4 | OCH3 | 138 | 34 | 2800 | 2750 |
| 5 | CN | 134 | 49 | 3200 | 3150 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These predictive models, once validated, can be instrumental in the rational design of new this compound derivatives with enhanced biological activity or desired physicochemical properties, thus accelerating the drug discovery and development process.
Advanced Analytical Techniques for Comprehensive Characterization and Monitoring of 3ar,7ar Octahydrofuro 3,2 B Pyridine Syntheses
Advanced Spectroscopic Methods for Structural Elucidation
Post-synthesis, the definitive confirmation of the structure and purity of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine requires a suite of high-resolution spectroscopic techniques. These methods provide detailed information on the elemental composition, connectivity, and three-dimensional arrangement of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the precise elemental composition. For this compound (C₇H₁₃NO), the expected exact mass can be calculated and compared against the experimental value. Techniques such as Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The high accuracy of the measurement helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₇H₁₃NO |
| Monoisotopic Mass | 127.09971 u |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 128.10752 |
| Observed m/z | 128.1073 |
| Mass Error | < 2 ppm |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of the nuclei, the complexity of the fused ring system in this compound, with its multiple chiral centers and overlapping signals, necessitates the use of multi-dimensional NMR techniques for unambiguous assignment. bldpharm.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For the octahydrofuro[3,2-b]pyridine (B59362) scaffold, COSY is crucial for tracing the connectivity of protons within both the pyridine (B92270) and the furan (B31954) rings, and for identifying the protons at the ring junction (3a and 7a). nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and heteronuclei, most commonly ¹H and ¹³C. nih.gov It allows for the direct assignment of each proton signal to its attached carbon atom, which is fundamental for building the carbon framework of the molecule.
The combination of these techniques allows for a complete and confident assignment of all proton and carbon signals, confirming the bicyclic structure and the substitution pattern. For the (3aR,7aR) stereoisomer, specific Nuclear Overhauser Effect (NOE) correlations, observed in a NOESY experiment, would be required to definitively confirm the cis-fusion of the two rings.
| Proton (¹H) | Carbon (¹³C) | Key COSY Correlations | Key HSQC Correlation |
| H-2 | C-2 | H-3a | C-2 / H-2 |
| H-3 | C-3 | H-2, H-3a | C-3 / H-3 |
| H-3a | C-3a | H-2, H-3, H-7a | C-3a / H-3a |
| H-5 | C-5 | H-6 | C-5 / H-5 |
| H-6 | C-6 | H-5, H-7, H-7a | C-6 / H-6 |
| H-7 | C-7 | H-6 | C-7 / H-7 |
| H-7a | C-7a | H-3a, H-6 | C-7a / H-7a |
Note: The chemical shifts for protons and carbons in the table are illustrative for a compound of this type and would need to be confirmed by experimental data.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The synthesis of a single enantiomer like this compound requires a reliable method to determine its enantiomeric purity or enantiomeric excess (ee). Chiral chromatography is the gold standard for this purpose. chromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. youtube.com For a basic compound like octahydrofuro[3,2-b]pyridine, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. chromatographyonline.com The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving good resolution.
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers an excellent alternative. wiley.com The analyte is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comresearchgate.net For amines, derivatization with an agent like trifluoroacetic anhydride (B1165640) may be necessary to improve volatility and chromatographic performance. nih.gov
The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.
In-situ Reaction Monitoring Techniques
To optimize reaction conditions, improve yield and safety, and gain mechanistic insights, it is highly advantageous to monitor the synthesis of this compound in real-time. In-situ techniques allow for the continuous analysis of the reaction mixture without the need for sampling.
Real-time Spectroscopic Analysis (e.g., IR, Raman)
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel to monitor the progress of a reaction. Key functional groups involved in the synthesis, such as the disappearance of a starting material's carbonyl or aldehyde C-H stretch, and the appearance of product-specific vibrations, can be tracked over time. This provides valuable kinetic data and helps to determine the reaction endpoint.
Raman Spectroscopy: Raman is another vibrational spectroscopy technique that is highly complementary to IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations and is less susceptible to interference from water, making it suitable for aqueous reaction media. A Raman probe can monitor the reaction through a glass window or inserted directly into the reactor, tracking changes in the molecular "fingerprint" as reactants are converted to products. aiche.org For instance, in a synthesis involving a pyridine ring, the characteristic ring breathing modes can be monitored for changes upon reaction.
| Technique | Monitored Species | Typical Vibrational Band (cm⁻¹) | Application |
| In-situ IR | Reactant (e.g., Aldehyde) | ~1700 (C=O stretch) | Disappearance indicates consumption |
| In-situ IR | Reactant (e.g., Amine) | ~3300 (N-H stretch) | Disappearance indicates consumption |
| In-situ Raman | Product (Pyridine ring) | ~1000 (Ring breathing) | Appearance indicates formation |
Flow-NMR for Reaction Progress Monitoring
Flow-NMR combines the power of continuous flow chemistry with the detailed structural information of NMR spectroscopy. Current time information in Dallas, TX, US.nih.gov The reaction mixture is continuously pumped from the reactor through the NMR spectrometer, allowing for the acquisition of spectra in real-time. beilstein-journals.org This technique is exceptionally powerful for:
Quantitative Analysis: Tracking the concentration of reactants, intermediates, and products over time to determine reaction kinetics. magritek.com
Intermediate Detection: Identifying and characterizing transient intermediates that may not be observable by conventional offline analysis.
Mechanism Elucidation: Providing a detailed picture of the reaction pathway, which is invaluable for process optimization and troubleshooting.
For the synthesis of this compound, Flow-NMR could be used to monitor the key cyclization step, providing precise data on conversion rates and the formation of any byproducts under different reaction conditions. magritek.com
Emerging Trends and Future Directions in 3ar,7ar Octahydrofuro 3,2 B Pyridine Research
Automation and High-Throughput Synthesis Methodologies
To accelerate the discovery of new bioactive molecules, the fields of organic synthesis and medicinal chemistry are embracing automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds, which is crucial for establishing structure-activity relationships (SAR). acs.orgyoutube.com For a complex scaffold like (3aR,7aR)-Octahydrofuro[3,2-b]pyridine, where numerous derivatives could be synthesized, these methods are particularly valuable.
The benefits of these methodologies include:
Accelerated Reaction Optimization: Robotic platforms can perform hundreds of reactions in parallel, systematically varying reagents, catalysts, and conditions to quickly identify the optimal parameters for a given transformation. beilstein-journals.org
Rapid Library Generation: Once an optimal synthetic route is established, it can be automated to produce a diverse library of analogs. For instance, the "SLAP" (snapped L-amino acid-like piperazine) chemistry has been used in parallel synthesis to generate thousands of substituted morpholines and piperazines, scaffolds related to the octahydrofuro[3,2-b]pyridine (B59362) core. youtube.com
Data Generation for Machine Learning: HTE provides vast amounts of structured data on reaction outcomes, which is essential for training machine learning models to predict reaction success or molecular properties. youtube.com
| Feature | Benefit in Heterocycle Synthesis |
| Parallel Synthesis | Rapidly creates large libraries of derivatives for SAR studies. acs.orgyoutube.com |
| Miniaturization | Reduces consumption of starting materials and reagents, minimizing cost and waste. |
| Robotic Liquid Handling | Increases precision and reproducibility while reducing manual labor. beilstein-journals.org |
| Automated Purification | Streamlines the isolation of final compounds, increasing overall throughput. youtube.com |
Integration with Machine Learning for Synthetic Route Discovery and Optimization
Key applications of ML in this domain include:
Computer-Aided Synthetic Planning (CASP): AI-powered retrosynthesis tools can deconstruct a target molecule into simpler, commercially available starting materials. grace.commedium.com These platforms can suggest diverse and unconventional routes that a human chemist might overlook. chemical.ai They are trained on millions of published reactions and can evaluate potential pathways based on factors like yield, cost, and complexity. chemcopilot.comcomputabio.com
Reaction Condition Optimization: ML algorithms can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a reaction. beilstein-journals.org This is particularly useful for challenging stereoselective transformations.
Overcoming Data Scarcity: A significant challenge for ML models is the lack of data for novel or uncommon heterocycles. chemrxiv.org A technique called transfer learning helps overcome this by first training a model on a large, general reaction dataset and then fine-tuning it on a smaller, more specific dataset for a particular class of heterocycles. This approach has shown success in improving prediction accuracy for ring-forming reactions. chemrxiv.org
Predicting Greenness: ML models are being developed to predict sustainability metrics, such as the process mass intensity (PMI), allowing chemists to design greener routes from the outset. rsc.org
| ML Application | Function | Relevance to this compound |
| Retrosynthesis | Proposes synthetic pathways by working backward from the target molecule. grace.commedium.com | Identifies novel and efficient routes to the complex bicyclic core. |
| Forward Prediction | Predicts the products and yields of a given set of reactants and conditions. beilstein-journals.org | Validates the feasibility of proposed synthetic steps. |
| Condition Optimization | Recommends optimal reaction parameters (catalyst, solvent, temperature). beilstein-journals.org | Fine-tunes conditions for difficult steps, especially stereoselective ones. |
| Stereoselectivity Prediction | Predicts the enantiomeric or diastereomeric ratio of a reaction. nih.govarxiv.org | Crucial for achieving the specific (3aR,7aR) stereochemistry. |
Addressing Challenges in Stereoselective Synthesis of Complex Heterocycles
The synthesis of this compound is fundamentally a challenge in stereocontrol. The molecule possesses two chiral centers at the ring fusion, and achieving the desired (3aR,7aR) configuration requires highly selective chemical transformations. Stereoselective reactions are notoriously difficult to develop, as success or failure can depend on very small differences in activation energies between competing reaction pathways. arxiv.org
Traditional approaches often rely on chiral auxiliaries or substrate control, which can be inefficient. Modern research is focused on developing catalytic asymmetric methods that can generate the desired stereoisomer with high fidelity. The synthesis of related bicyclic alkaloids and heterocycles provides insight into effective strategies. acs.orgrsc.org For example, the Pictet-Spengler reaction and intramolecular aldol (B89426) cyclizations have been used to create complex, stereodefined polycyclic amine structures. acs.orgnih.gov
A significant challenge is that most efforts in asymmetric catalysis still involve a trial-and-error approach. arxiv.org This is another area where machine learning is poised to make a major impact. By analyzing datasets of stereoselective reactions, ML models are being developed to quantitatively predict the enantioselectivity of a given reaction. nih.govarxiv.org These models use molecular descriptors of the substrate, catalyst, and reagents to learn the subtle steric and electronic effects that govern stereochemical outcomes, moving the field beyond qualitative understanding toward quantitative prediction. nih.govresearchgate.net
Q & A
What are the common synthetic routes for (3aR,7aR)-Octahydrofuro[3,2-b]pyridine, and what catalysts are effective in controlling stereochemistry?
Methodological Answer:
The synthesis of this compound typically involves catalytic hydrogenation of unsaturated precursors. For example, Rh/Al₂O₃ in ethanol under H₂ gas has been used to hydrogenate fused-ring systems, yielding stereospecific products. However, competing hydrogenolysis can lead to undesired byproducts (e.g., 40% yield of desired triester vs. 60% diester in a related system) . To mitigate this, reaction parameters (e.g., solvent polarity, H₂ pressure, and catalyst loading) must be optimized. Chromatographic separation (e.g., silica gel column) is often required to isolate the target stereoisomer .
How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for unequivocal stereochemical assignment. For instance, single-crystal analysis of similar bicyclic pyridine derivatives (e.g., octahydro-pyrrolopyridines) confirmed the (3aR,7aS) and (3aS,7aR) configurations via diffraction data . Alternative methods include NMR-based stereochemical analysis (e.g., NOESY for spatial proximity of protons) and chiral chromatography to resolve enantiomers .
What are the key challenges in achieving high enantiomeric purity during synthesis, and how can they be addressed?
Methodological Answer:
The fused bicyclic structure introduces steric hindrance and competing reaction pathways (e.g., hydrogenolysis vs. hydrogenation), often reducing enantiomeric purity . Strategies include:
- Catalyst Optimization : Rh/Al₂O₃ improves selectivity over Pt or Pd catalysts .
- Protecting Groups : Temporary protection of reactive sites (e.g., ester groups) minimizes side reactions during hydrogenation .
- Kinetic Resolution : Enzymatic or chiral auxiliary-mediated methods can enhance enantioselectivity.
How does the bicyclic structure influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The fused furopyridine system imposes steric constraints on nucleophilic attack. For example, the axial orientation of substituents in the octahydrofuro ring can shield reactive sites, favoring substitution at less hindered positions. Electronic effects from the oxygen atom in the furan ring also polarize adjacent bonds, directing nucleophiles to specific carbons. Computational studies (e.g., DFT calculations) are recommended to predict regioselectivity .
What computational methods are employed to predict conformational stability?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate energy minima for different conformers, identifying the most stable chair or boat configurations of the fused rings.
- Molecular Dynamics (MD) Simulations : Assess flexibility of the bicyclic system under physiological conditions (e.g., solvation effects).
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes), leveraging the compound’s rigidity for pharmacophore modeling .
Are there known biological targets or pharmacological activities associated with derivatives of this compound?
Methodological Answer:
Derivatives of bicyclic pyridines, such as octahydro-pyrrolopyridines, have been explored as kinase inhibitors (e.g., glycogen synthase kinase-3β inhibitors for neurodegenerative diseases) . The fused ring system mimics natural product scaffolds (e.g., dysiherbaine, a furopyran with neuroactive properties), suggesting potential for CNS-targeted drug discovery . Biological screening should prioritize assays for kinase inhibition, receptor binding, or metabolic stability.
How can competing byproducts during synthesis be analyzed and minimized?
Methodological Answer:
- Analytical Techniques : LC-MS or GC-MS to identify byproducts (e.g., hydrogenolysis-derived diesters) .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation.
- Process Optimization : Adjusting H₂ pressure, temperature, or solvent (e.g., THF vs. ethanol) can suppress undesired pathways .
What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation or moisture absorption.
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess susceptibility to hydrolysis or photolysis.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
How does this compound compare to its stereoisomers in terms of physicochemical properties?
Methodological Answer:
Stereoisomers (e.g., 3aS,7aR vs. 3aR,7aR) exhibit distinct solubility, melting points, and logP values due to differences in molecular packing and hydrogen-bonding capacity. For example, enantiomers may show divergent chromatographic retention times on chiral columns . Polarimetry and differential scanning calorimetry (DSC) are critical for comparative analysis.
What strategies are recommended for derivatizing this compound to enhance bioavailability?
Methodological Answer:
- Prodrug Design : Introduce ester or amide groups to improve membrane permeability, followed by enzymatic cleavage in vivo.
- Salt Formation : Hydrochloride salts (common in similar bicyclic amines) enhance aqueous solubility .
- Structural Hybrids : Conjugation with bioisosteres (e.g., replacing furan oxygen with sulfur) to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
